

Thermochemical Properties of Methyl 2-hydroxyisobutyrate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-hydroxyisobutyrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermochemical properties of **Methyl 2-hydroxyisobutyrate** (HBM), a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This document collates key physical and thermochemical data from experimental studies, details the methodologies used for these measurements, and presents logical workflows for its synthesis and analysis.

Core Thermochemical and Physical Data

The following tables summarize the essential quantitative data for **Methyl 2-hydroxyisobutyrate**. These properties are fundamental for process design, safety assessments, and computational modeling.

Table 1: Physical and Thermochemical Properties of **Methyl 2-hydroxyisobutyrate**

Property	Value	Conditions
Molecular Formula	C ₅ H ₁₀ O ₃	
Molecular Weight	118.13 g/mol	
Density	1.023 g/mL	at 25 °C
Boiling Point	137 °C	at 760 mmHg
Freezing Point	-41 °C	at 760 mmHg[1]
Temperature of Fusion (Tf)	240 K (-33.15 °C)	Peak temperature from DSC
Enthalpy of Crystallization	~5 kJ/mol	
Vapor Pressure	2.7 - 8.36 hPa	at 25 °C[1][2][3][4]
Refractive Index (n _{20/D})	1.411	at 20 °C

Note: An experimentally determined value for the standard enthalpy of formation ($\Delta_f H^\circ$) and enthalpy of combustion ($\Delta_c H^\circ$) for **Methyl 2-hydroxyisobutyrate** could not be located in publicly available literature. These values are typically determined via oxygen-bomb calorimetry.

Table 2: Safety-Related Thermal Properties

Property	Value
Flash Point	42.22 - 45 °C (108 - 113 °F)
Ignition Temperature	400 °C

Experimental Protocols

Accurate determination of thermochemical data relies on precise experimental techniques. The following sections detail the standard methodologies relevant to the data presented.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the energetics of phase transitions.

Methodology for Determining Fusion and Crystallization Properties: The reported temperature of fusion and enthalpy of crystallization were determined using DSC.[5] A general protocol for such an analysis is as follows:

- **Sample Preparation:** A small, precisely weighed amount of high-purity **Methyl 2-hydroxyisobutyrate** (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.
- **Thermal Program:** The instrument is programmed to execute a controlled temperature cycle.
 - **Cooling Scan:** The sample is cooled at a constant rate (e.g., 10 °C/min) to a temperature well below its expected freezing point (e.g., -100 °C). The instrument records the exothermic event of crystallization.
 - **Heating Scan:** The sample is then heated at the same constant rate. The instrument records the endothermic event of melting.
- **Data Analysis:** The resulting thermogram plots heat flow versus temperature.
 - The temperature of fusion is typically taken as the peak temperature of the endothermic melting peak.[5]
 - The enthalpy of crystallization is calculated by integrating the area of the exothermic crystallization peak observed during the cooling scan.[5] The instrument software performs this integration and normalizes the value by the sample mass to report it in J/g or kJ/mol.

Oxygen-Bomb Combustion Calorimetry

While a specific value for **Methyl 2-hydroxyisobutyrate** is not available, the standard enthalpy of combustion ($\Delta_c H^\circ$) and, subsequently, the standard enthalpy of formation ($\Delta_f H^\circ$) are determined using an isoperibol oxygen-bomb calorimeter.

General Protocol for a Liquid Ester:

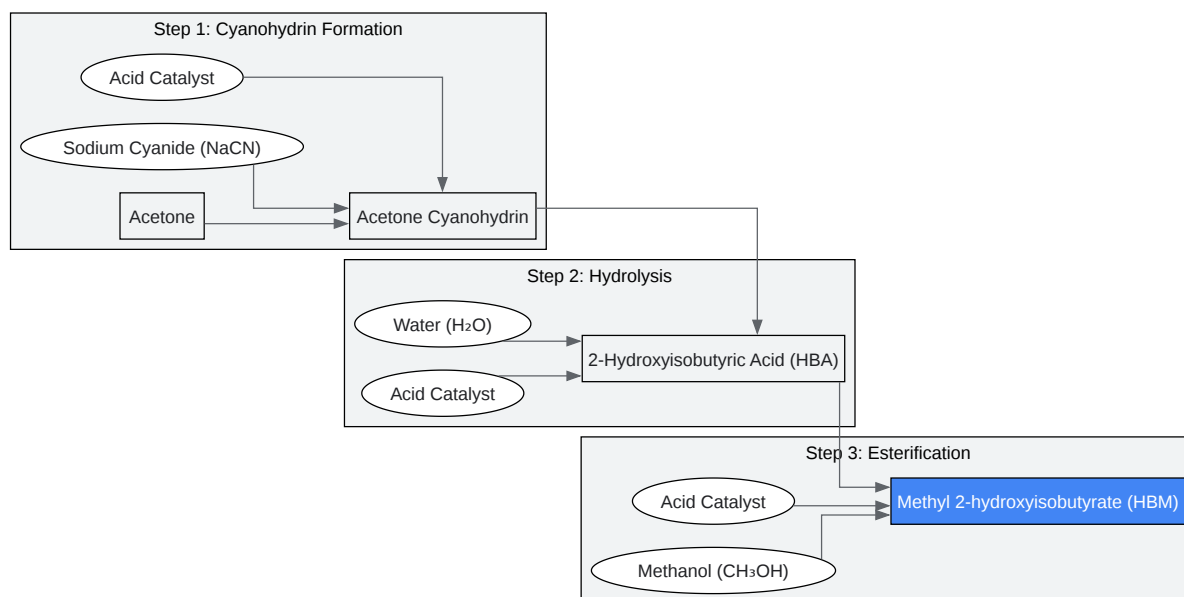
- **Calorimeter Calibration:** The energy equivalent of the calorimeter system (bomb, bucket, water, etc.) is determined by combusting a certified standard reference material, typically benzoic acid, under controlled conditions.
- **Sample Preparation:** A precise mass (typically 0.5-1.0 g) of the liquid sample is placed in a crucible (e.g., platinum). A cotton thread fuse of known mass and combustion energy is positioned to make contact with the sample.
- **Bomb Assembly:** The crucible is placed inside the stainless-steel decomposition vessel ("bomb"). The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.
- **Combustion:** The bomb is submerged in a known mass of water in the calorimeter's bucket. Once thermal equilibrium is reached, the sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- **Analysis and Calculation:**
 - The total heat released during the experiment is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.
 - Corrections are applied for the heat released by the combustion of the fuse and the formation of nitric acid (from residual nitrogen in the bomb).
 - The specific energy of combustion of the sample is calculated from the corrected total heat and the mass of the sample.
 - The standard enthalpy of combustion ($\Delta_c H^\circ$) is then calculated from the specific energy, accounting for the molar mass and converting to standard state conditions.

- Finally, the standard enthalpy of formation ($\Delta_f H^\circ$) is calculated using Hess's Law, with the known standard enthalpies of formation for the combustion products, $\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$, according to the balanced combustion reaction: $\text{C}_5\text{H}_{10}\text{O}_3(\text{l}) + 6 \text{O}_2(\text{g}) \rightarrow 5 \text{CO}_2(\text{g}) + 5 \text{H}_2\text{O}(\text{l})$

Visualizations: Workflows and Pathways

Synthesis Pathway

Methyl 2-hydroxyisobutyrate can be prepared via a three-step synthesis starting from acetone. This pathway is crucial for producing the high-purity material required for accurate thermochemical measurements.

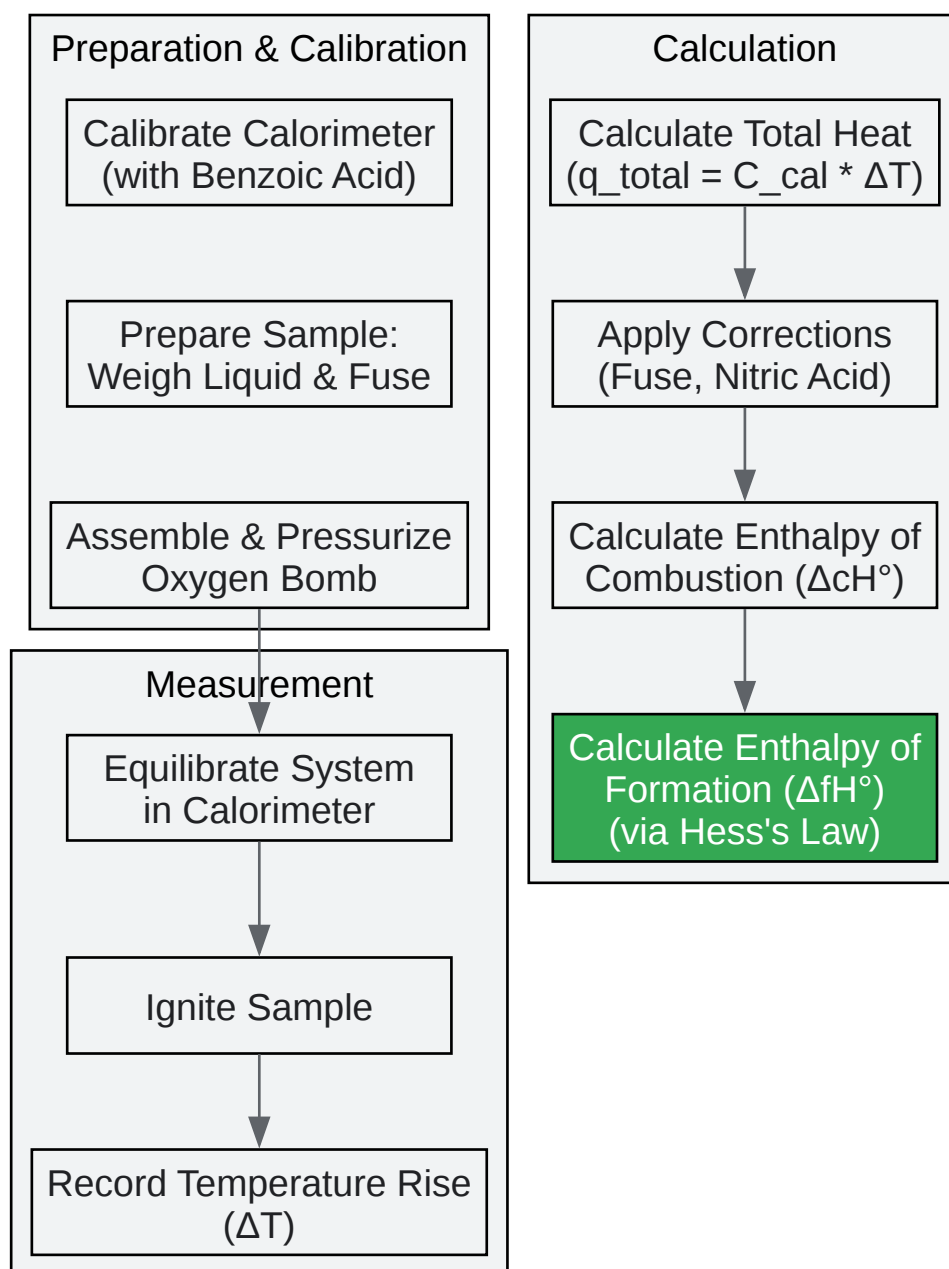


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Caption: Synthesis of **Methyl 2-hydroxyisobutyrate**.

Experimental Workflow: Combustion Calorimetry

The logical flow for determining the enthalpy of formation from a combustion experiment is outlined below. This process ensures all variables are controlled and corrections are properly applied.



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Caption: Workflow for Enthalpy Determination via Calorimetry.

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References

- 1. Determination of enthalpy of formation of methyl and ethyl esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thescipub.com [thescipub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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